molecular formula C31H32N6O8S2 B2548398 diethyl 5-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 393849-40-6

diethyl 5-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2548398
CAS No.: 393849-40-6
M. Wt: 680.75
InChI Key: GYRVMZSYCLTTTA-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C31H32N6O8S2 and its molecular weight is 680.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • The synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives demonstrates a method for creating triazine derivatives, which could be related to the synthesis pathway or structural modification possibilities of the specified compound (Chau et al., 1997).

Potential Biological Activities

  • The study on the synthesis of some new sulfur heterocyclic compounds as potential radioprotective and anticancer agents highlights the exploration of novel compounds for therapeutic purposes. Although the specific chemical structure was not directly studied, this research demonstrates the interest in and potential for discovering new molecules with significant biological activities (Ghorab et al., 2006).

Drug Development and Chemical Analysis

  • Improved syntheses of certain thioadenosine analogues for the analysis of cell-surface human equilibrative nucleoside transporter 1 (hENT1) levels, aiming at predicting the antitumor efficacy of gemcitabine, showcases the application of complex chemical synthesis in drug development and therapeutic efficacy assessment. This suggests the broader relevance of advanced chemical synthesis techniques in creating probes or agents for biomedical research (Robins et al., 2010).

Material Science and Engineering

  • The preparation and magnetic characterization of poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals illustrate the application of specific chemical functionalities in material science, particularly in the development of polyradicals with potential applications in electronics or as advanced materials (Miura et al., 1993).

Properties

IUPAC Name

diethyl 5-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O8S2/c1-6-44-29(40)25-19(5)26(30(41)45-7-2)47-28(25)33-24(38)16-46-31-35-34-23(36(31)22-14-17(3)8-9-18(22)4)15-32-27(39)20-10-12-21(13-11-20)37(42)43/h8-14H,6-7,15-16H2,1-5H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRVMZSYCLTTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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